Cas no 112494-39-0 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-6-b-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-)

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-6-b-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- structure
112494-39-0 structure
Nome del prodotto:4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-6-b-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
Numero CAS:112494-39-0
MF:C21H22O12
MW:466.392187595367
CID:183757
PubChem ID:3082645

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-6-b-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-6-b-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-6-b-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydrox...
    • taxifolin 6-C-glucoside
    • (1S)-1,5-anhydro-1-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-3,4-dihydro-2H-chromen-6-yl]-D-glucitol
    • 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-beta-D-glucopyranosyl-2,3-dihydro-3,5,7-trihydroxy-
    • AKOS040736309
    • DTXSID10150065
    • 112494-39-0
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)-2,3-dihydrochromen-4-one
    • DTXCID6072556
    • Inchi: InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1
    • Chiave InChI: OSFCFXQMAHURHU-FWCPWLSYSA-N
    • Sorrisi: OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=C(O)C=C3O[C@@H]([C@H](C(=O)C3=C2O)O)C2C=CC(O)=C(O)C=2)O1

Proprietà calcolate

  • Massa esatta: 466.111
  • Massa monoisotopica: 466.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 3
  • Complessità: 707
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 218Ų
  • XLogP3: -1

Proprietà sperimentali

  • Densità: 1.79
  • Punto di ebollizione: 914.7°Cat760mmHg
  • Punto di infiammabilità: 320.9°C
  • Indice di rifrazione: 1.763
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司